molecular formula C12H16N2O3 B601573 Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate CAS No. 4792-57-8

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

Cat. No.: B601573
CAS No.: 4792-57-8
M. Wt: 236.27
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Description

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate (CAS 4792-57-8) is a hydrazinylidene derivative characterized by an ethyl ester backbone and a 4-methoxyphenyl-substituted hydrazone group. Its molecular formula is C₁₂H₁₆N₂O₃, with an average molecular weight of 236.27 g/mol and a single-isotope mass of 236.116092 Da . The compound exhibits a melting point of 97°C and a predicted boiling point of 335.8±44.0°C . Its IR and NMR spectra confirm the presence of NH and carbonyl (C=O) groups, consistent with hydrazone and ester functionalities . The para-methoxy substituent on the phenyl ring confers electron-donating effects, influencing its reactivity and physical properties .

Properties

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILMOULYWLOUCM-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate has shown potential as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as an important precursor in the synthesis of apixaban, an anticoagulant medication used to prevent blood clots . Its structural features may confer unique biological activities that warrant further exploration.

Biological Studies

The compound has been evaluated for its antimicrobial properties. In a study involving pyrazole derivatives related to this compound, significant bactericidal activity was observed against various bacterial strains, along with notable antibiofilm potential. Such properties are critical in treating persistent infections and highlight the compound's relevance in biological research.

Chemical Research

In chemical research, this compound is employed in the synthesis of new chemical entities and intermediates. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction reactions, makes it a valuable reagent in laboratory settings.

Antimicrobial Evaluation

A study conducted on related hydrazone derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated not only bactericidal activity but also significant antibiofilm potential, which is critical in treating persistent infections.

Pharmaceutical Intermediate

As mentioned, this compound plays a crucial role as an intermediate in the synthesis of apixaban. This highlights its importance in drug formulation processes and quality control within pharmaceutical development .

Toxicity Studies

Research has shown that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM, indicating a favorable safety profile for further development. This aspect is essential for any compound intended for therapeutic use.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Hydrazinylidene derivatives with varying aryl substituents exhibit distinct physical properties. Key examples include:

Compound Name (CAS) Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound (4792-57-8) 4-Methoxyphenyl 97 N/A 236.27 NH (3200 cm⁻¹), C=O (1700 cm⁻¹)
Ethyl 3-Oxo-2-(3-chlorophenyl)butanoate (1c) 3-Chlorophenyl 70–72 45 268.70 NH (3250 cm⁻¹), C=O (1720 cm⁻¹)
Ethyl 3-Oxo-2-(4-nitrophenyl)butanoate (1d) 4-Nitrophenyl 120–122 70 279.25 NH (3280 cm⁻¹), C=O (1735 cm⁻¹)
Ethyl 2-Chloro-2-(4-methoxyphenyl)acetate (27143-07-3) 4-Methoxyphenyl + Cl 94 N/A 256.69 Cl (750 cm⁻¹), C=O (1690 cm⁻¹)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 1d) increase melting points due to enhanced dipole interactions and crystal lattice stability .
  • Chlorine substitution (e.g., 27143-07-3) reduces molecular symmetry, lowering melting points compared to nitro analogs .
  • The target compound’s para-methoxy group balances electron donation and steric effects, resulting in intermediate melting points .

Spectroscopic and Structural Analysis

  • IR Spectroscopy: All compounds show NH (~3200–3300 cm⁻¹) and C=O (~1700–1735 cm⁻¹) stretches. Electron-withdrawing groups (e.g., Cl, NO₂) shift C=O peaks to higher frequencies .
  • NMR : The target compound’s ¹H-NMR displays a singlet for the methoxy group at δ 3.8 ppm, while 1d’s nitro group causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .
  • Crystallography : Chlorinated analogs (e.g., 27143-07-3) adopt planar conformations with intermolecular N–H⋯O hydrogen bonds, influencing crystal packing .

Positional Isomerism

  • Ortho vs. Para Substitution: Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate (CAS 167303-60-8) has a methoxy group in the ortho position.

Biological Activity

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazone functional group (C=N) and a methoxy-substituted phenyl moiety. The synthesis typically involves a condensation reaction between ethyl acetoacetate and 4-methoxybenzaldehyde in the presence of a suitable catalyst, leading to the formation of the hydrazone structure.

Anticancer Activity

This compound has shown promising results in various studies as an anticancer agent. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance:

  • Study Findings : In vitro assays indicated that this compound exhibits potent inhibitory effects on the proliferation of HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values suggesting effective dose ranges for therapeutic applications .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators, which leads to cell cycle arrest in the G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:

  • Bacterial Inhibition : The compound has displayed significant antibacterial activity against various strains including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .
  • Fungal Activity : Preliminary studies suggest that while antibacterial properties are pronounced, antifungal activity remains limited, necessitating further exploration into structural modifications to enhance efficacy against fungal pathogens .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

  • Anticancer Efficacy :
    • A study conducted by Siddiqui et al. reported that derivatives of this compound exhibited significant cytotoxicity against HepG-2 cells, with mechanisms involving oxidative stress induction and DNA damage pathways .
    • Another investigation noted that modifications in substituents on the phenyl ring could enhance anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
  • Antimicrobial Properties :
    • Research published by Tasleem et al. demonstrated that certain derivatives showed enhanced antibacterial properties when tested against clinical isolates, highlighting the potential for developing new antimicrobial agents from this scaffold .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHepG-212 µM
AnticancerMCF-715 µM
AntibacterialE. coli8 µg/mL
AntibacterialK. pneumoniae6 µg/mL

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